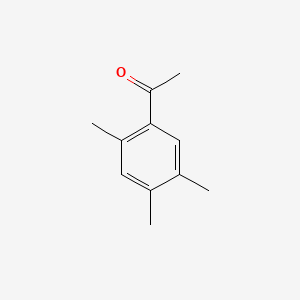

2',4',5'-Trimethylacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 833. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,5-trimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENBEGZNCBFHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174349 | |

| Record name | 1-(2,4,5-Trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 10-11 deg C; [Alfa Aesar MSDS] | |

| Record name | 2',4',5'-Trimethylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2040-07-5 | |

| Record name | 1-(2,4,5-Trimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4,5-Trimethylphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2040-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4,5-Trimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4,5-trimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,4,5-TRIMETHYLPHENYL)ETHAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV1NB36J5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2',4',5'-Trimethylacetophenone chemical properties and structure

An In-depth Technical Guide to 2',4',5'-Trimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound. The information is intended to support research and development activities where this compound is utilized as a chemical intermediate or building block.

Chemical Structure and Identifiers

This compound, also known as 1-(2,4,5-trimethylphenyl)ethanone, is an aromatic ketone. The structure consists of an acetophenone core substituted with three methyl groups at the 2, 4, and 5 positions of the benzene ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(2,4,5-trimethylphenyl)ethanone[1][2][3] |

| CAS Number | 2040-07-5[2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₄O[2][3][4][5][6] |

| Molecular Weight | 162.23 g/mol [1][2][4][5] |

| Canonical SMILES | CC1=CC(=C(C=C1C)C(=O)C)C[1][2] |

| InChI | InChI=1S/C11H14O/c1-7-5-9(3)11(10(4)12)6-8(7)2/h5-6H,1-4H3[1][6] |

| InChIKey | GENBEGZNCBFHSU-UHFFFAOYSA-N[1][6] |

Physicochemical Properties

This compound is a liquid at room temperature.[8] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Physical State | Liquid | - | [8] |

| Melting Point | 10.5 | °C | [2] |

| Boiling Point | 246.5 | °C | [2][9] |

| Density | 0.975 | g/cm³ | [4] |

| Refractive Index | 1.5390 (at 20°C) | - | [10] |

| Flash Point | 125 | °F | [10] |

| Vapor Pressure | 0.027 | mmHg (at 25°C) | [10] |

| GHS Classification | Flammable liquid and vapor (Warning) | - | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights |

| Infrared (IR) Spectroscopy | Expected characteristic peaks: ~1680 cm⁻¹ (C=O stretch, aryl ketone), ~2950-2850 cm⁻¹ (C-H stretch, alkyl), ~1610 cm⁻¹ (C=C stretch, aromatic). IR spectra are available on databases such as SpectraBase.[1] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight. A prominent peak is observed at m/z = 147, resulting from the loss of a methyl group ([M-15]⁺).[6] |

| ¹H NMR Spectroscopy | Predicted Signals (CDCl₃): Two singlets for the two aromatic protons. Three singlets for the three methyl groups attached to the aromatic ring. One singlet for the acetyl methyl group protons. |

| ¹³C NMR Spectroscopy | Predicted Signals (CDCl₃): A signal for the carbonyl carbon (~200 ppm). Signals for the six aromatic carbons (four substituted, two unsubstituted). Signals for the three aromatic methyl carbons. A signal for the acetyl methyl carbon. |

Note: NMR predictions are based on chemical structure and should be confirmed with experimental data.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and characterization of this compound.

Synthesis via Friedel-Crafts Acylation

This compound is efficiently synthesized via the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene) with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst.[11][12]

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Acetyl Chloride (or Acetic Anhydride)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) as solvent

-

Hydrochloric Acid (concentrated)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation or column chromatography setup

Procedure:

-

Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.

-

Acylium Ion Formation: In a separate dry flask, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

-

Addition: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature between 0-5 °C.

-

Arene Addition: After the initial addition is complete, add a solution of 1,2,4-trimethylbenzene (1.0 eq) in anhydrous DCM dropwise, keeping the temperature below 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Characterization Methods

Protocol for Analytical Sample Preparation:

-

Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Infrared (IR) Spectroscopy: For liquid samples, a small drop can be placed between two salt (NaCl or KBr) plates or analyzed using an ATR-FTIR spectrometer.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate or DCM). Inject a small volume (e.g., 1 µL) into the GC-MS system to determine purity and confirm the molecular weight.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

References

- 1. 1-(2,4,5-Trimethylphenyl)ethan-1-one | C11H14O | CID 74878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (2040-07-5) for sale [vulcanchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. (2',4',5'-Trimethyl)acetophenone | 2040-07-5 | FT71144 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]

- 7. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]

- 8. 2',4',5'-三甲基苯乙酮|this compound|2040-07-5|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]

- 9. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]

- 10. echemi.com [echemi.com]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. ijcps.org [ijcps.org]

- 13. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]

2',4',5'-Trimethylacetophenone CAS number and safety data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available information regarding the chemical identifier and safety data for 2',4',5'-Trimethylacetophenone. It is important to note that comprehensive safety and toxicological data for this specific isomer are limited. For comparative purposes, data for the more thoroughly studied isomer, 2',4',6'-Trimethylacetophenone, is also presented with clear distinctions.

Chemical Identification and Physical Properties

This compound is an aromatic ketone. Accurate identification through its CAS number is critical for regulatory and safety purposes.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 2040-07-5 | [1] |

| Molecular Formula | C11H14O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| MDL Number | MFCD00017244 | [1] |

It is important to note that a major supplier, Sigma-Aldrich, indicates that they do not collect analytical data for this specific product and the buyer is responsible for confirming its identity and purity.[1]

For the related isomer, 2',4',6'-Trimethylacetophenone (CAS: 1667-01-2) , the following physical properties have been documented:

| Property | Value | Source |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Density | 0.975 g/mL at 25 °C | [2][3] |

| Boiling Point | 235-236 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [2][4] |

| Refractive Index | n20/D 1.517 | [2] |

| Solubility | Insoluble in water, soluble in alcohol | [2] |

Safety and Hazard Information

For the related isomer, 2',4',6'-Trimethylacetophenone (CAS: 1667-01-2) , the following GHS hazard classifications have been identified:

| Hazard Class | Hazard Statement | Source |

| Acute toxicity, Oral | H302: Harmful if swallowed | [2] |

| Skin corrosion/irritation | H315: Causes skin irritation | [2] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [2] |

| Specific target organ toxicity - single exposure (Respiratory system) | H335: May cause respiratory irritation | [2] |

Precautionary Statements: P261, P305+P351+P338[2]

Experimental Protocols

While specific experimental details for the safety testing of trimethylacetophenone isomers are not provided in the search results, the determination of the above-mentioned hazard classifications typically follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

-

Acute Oral Toxicity: Generally determined using OECD Test Guideline 420, 423, or 425, which involve the administration of the substance to fasted animals (usually rats) and subsequent observation for signs of toxicity and mortality.

-

Skin Irritation: Typically assessed using OECD Test Guideline 404, which involves applying the substance to the shaved skin of an animal (usually a rabbit) and observing for signs of erythema and edema.

-

Eye Irritation: Often evaluated using OECD Test Guideline 405, where the substance is applied to the eye of an animal (typically a rabbit) and observed for effects on the cornea, iris, and conjunctiva.

-

Genotoxicity: A battery of tests is usually performed, such as the Ames test (OECD 471) to assess bacterial reverse mutation and in vitro micronucleus tests (OECD 487) on mammalian cells.[5]

Visualizations

Caption: Key identifiers for this compound.

Caption: General workflow for chemical safety assessment.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]

- 3. 2′,4′,6′-三甲基苯乙酮 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Spectroscopic Profile of 2',4',5'-Trimethylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',4',5'-trimethylacetophenone, a substituted aromatic ketone. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the predicted ¹H NMR and available ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 1H | Ar-H (H-6') |

| ~7.0 | Singlet | 1H | Ar-H (H-3') |

| 2.5 | Singlet | 3H | -COCH₃ |

| 2.3 | Singlet | 3H | Ar-CH₃ (at C-5') |

| 2.25 | Singlet | 3H | Ar-CH₃ (at C-4') |

| 2.2 | Singlet | 3H | Ar-CH₃ (at C-2') |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 201.2 | C=O |

| 139.0 | Ar-C (C-2') |

| 137.5 | Ar-C (C-4') |

| 135.8 | Ar-C (C-5') |

| 133.0 | Ar-C (C-1') |

| 131.5 | Ar-CH (C-6') |

| 129.0 | Ar-CH (C-3') |

| 29.5 | -COCH₃ |

| 21.0 | Ar-CH₃ (at C-2') |

| 19.5 | Ar-CH₃ (at C-4') |

| 19.0 | Ar-CH₃ (at C-5') |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a liquid organic compound like this compound.

Sample Preparation:

-

Approximately 10-50 mg of the this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1]

-

The solution is then transferred to a standard 5 mm NMR tube.[1] To ensure magnetic field homogeneity, the sample should be free of any particulate matter; filtration through a small plug of glass wool in a Pasteur pipette may be necessary.

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.[1]

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.

-

¹H NMR:

-

Pulse Angle: 30-90 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

-

-

¹³C NMR:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (can be shorter for quantitative experiments with specific pulse sequences).[2]

-

Number of Scans: Several hundred to several thousand scans may be required due to the low natural abundance of ¹³C.

-

Decoupling: Broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[3]

-

Data Processing:

The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the solvent peak or the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1685 | Strong | C=O stretch (conjugated ketone) |

| ~1610, 1500 | Medium | C=C stretch (aromatic ring) |

| ~1450, 1360 | Medium | C-H bend (methyl groups) |

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) or neat sample protocol is commonly used.[4][5]

Sample Preparation (Neat):

-

A single drop of the liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr).[5]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5][6]

Sample Preparation (ATR):

-

A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[4]

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.[4]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty salt plates or ATR crystal is recorded and automatically subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound was obtained via electron ionization (EI).[8]

| m/z | Relative Intensity (%) | Assignment |

| 162 | 30 | [M]⁺ (Molecular Ion) |

| 147 | 100 | [M - CH₃]⁺ (Loss of a methyl group) |

| 119 | 25 | [M - COCH₃]⁺ (Loss of the acetyl group) |

| 91 | 15 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 20 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for acquiring an EI mass spectrum of a volatile organic compound.

Sample Introduction:

-

The sample must be volatile enough to be introduced into the ion source in the gas phase.[9] For a liquid sample like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is common.[9]

-

A small amount of the sample (typically in the microgram to nanogram range) is required.[9]

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10]

-

This collision results in the ejection of an electron from the molecule, forming a molecular ion ([M]⁺), and often causes extensive fragmentation.[10][11]

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. rroij.com [rroij.com]

Navigating the Solubility Landscape of 2',4',5'-Trimethylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2',4',5'-Trimethylacetophenone in common organic solvents. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document outlines predicted solubility based on established chemical principles and data from analogous structures. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate data tailored to their specific applications. This guide is intended to be an essential resource for scientists and professionals working with this compound in pharmaceutical development, chemical synthesis, and other research areas where solubility is a critical parameter.

Introduction to this compound and its Solubility

This compound is an aromatic ketone whose utility in various scientific and industrial applications is intrinsically linked to its behavior in solution. Understanding its solubility is paramount for optimizing reaction conditions, developing formulations, and conducting toxicological studies. The principle of "like dissolves like" serves as a fundamental predictor of solubility; the polarity of the solute and the solvent are key determinants of miscibility. This compound, with its aromatic ring and ketone functional group, is a moderately polar molecule. This structure suggests a higher affinity for organic solvents of similar polarity over highly polar or nonpolar solvents.

Predicted Solubility Profile

Based on these principles, the following table summarizes the predicted solubility of this compound in common organic solvents. It is crucial to note that this information is qualitative and should be confirmed by experimental determination for any quantitative application.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | Soluble | The hydroxyl group can hydrogen bond with the ketone's oxygen, and the polarity is compatible. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution.[1] |

| Water | Polar Protic | Insoluble/Slightly Soluble | The large, nonpolar aromatic and methyl groups are expected to dominate, leading to low water solubility.[2][3] |

| Polar Aprotic Solvents | |||

| Acetone | Polar Aprotic | Very Soluble | As a ketone itself, acetone has a very similar polarity and is an excellent solvent for other ketones.[2] |

| Acetonitrile | Polar Aprotic | Soluble | The high polarity of acetonitrile should facilitate the dissolution of the moderately polar this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Nonpolar Solvents | |||

| Hexane | Nonpolar | Sparingly Soluble | The significant difference in polarity between the nonpolar hexane and the moderately polar solute suggests limited solubility. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic nature of both toluene and the solute should lead to favorable pi-stacking interactions, enhancing solubility. |

| Diethyl Ether | Nonpolar | Soluble | Diethyl ether's slight polarity and ability to act as a hydrogen bond acceptor should allow for good solubility. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method followed by UV-Vis spectrophotometric analysis, is recommended.[4][5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the diagram below.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

Part A: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific concentration.

-

Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known, decreasing concentrations.

-

Determine λmax: Scan one of the standard solutions across the UV-Vis spectrum (typically 200-400 nm for aromatic ketones) to determine the wavelength of maximum absorbance (λmax).[6]

-

Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be linear, and the equation of the line (from linear regression) will be used to determine the concentration of the unknown samples.

Part B: Equilibrium Solubility Determination (Shake-Flask Method) [7][8][9]

-

Prepare Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vial in a constant temperature shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the previously prepared calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Solubility Calculation: Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent at the specified temperature.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, this guide provides a robust framework for researchers and drug development professionals. The predicted solubility profile, based on chemical principles and data from analogous compounds, offers a valuable starting point for solvent selection. The detailed experimental protocol for the shake-flask method coupled with UV-Vis analysis provides a reliable means to generate precise, quantitative solubility data. This information is critical for advancing research and development activities involving this compound. It is strongly recommended that experimental validation of solubility be performed for any application requiring quantitative data.

References

- 1. 2',4',6'-TRIMETHYLACETOPHENONE | 1667-01-2 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. solventis.net [solventis.net]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. benchchem.com [benchchem.com]

- 6. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to the Synthesis of 2',4',5'-Trimethylacetophenone from Pseudocumene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2',4',5'-trimethylacetophenone from pseudocumene (1,2,4-trimethylbenzene). The primary synthetic route detailed is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution in organic chemistry.[1][2][3] This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for this transformation.

Introduction

This compound is an aromatic ketone of significant interest in medicinal chemistry and drug development. Its substituted acetophenone scaffold serves as a versatile intermediate for the synthesis of a wide array of more complex molecular architectures with potential therapeutic applications. The strategic placement of the three methyl groups on the phenyl ring influences the molecule's steric and electronic properties, making it a valuable building block for targeted drug design. The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of the readily available starting material, pseudocumene.

Reaction Mechanism: Friedel-Crafts Acylation

The synthesis of this compound from pseudocumene is a classic example of a Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring of pseudocumene. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[2][3]

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction between the acylating agent (acetyl chloride or acetic anhydride) and the Lewis acid catalyst.[2] This acylium ion is then attacked by the electron-rich aromatic ring of pseudocumene. The methyl groups on the pseudocumene ring are activating and direct the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent methyl groups, the acylation predominantly occurs at the 5-position, leading to the desired this compound. A subsequent deprotonation step restores the aromaticity of the ring.

Caption: Friedel-Crafts acylation mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound from pseudocumene. These values are based on established protocols for similar Friedel-Crafts acylation reactions and are provided as a guideline for experimental design.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Pseudocumene | 1.0 | molar equivalent | Starting aromatic compound. |

| Acetyl Chloride | 1.1 - 1.2 | molar equivalent | Acylating agent. An excess ensures complete reaction. |

| Aluminum Chloride | 1.1 - 1.2 | molar equivalent | Lewis acid catalyst. Must be anhydrous. |

| Solvent | |||

| Dichloromethane | 3 - 5 | mL per mmol of pseudocumene | Anhydrous solvent is crucial. |

| Reaction Conditions | |||

| Initial Temperature | 0 | °C | For the addition of reagents. |

| Reaction Temperature | Room Temperature | °C | After the initial addition. |

| Reaction Time | 1 - 3 | hours | Monitor by TLC for completion. |

| Work-up | |||

| Quenching Solution | Ice-cold dilute HCl | To decompose the aluminum chloride complex. | |

| Yield | |||

| Theoretical Yield | (moles of limiting reagent) x 162.23 | g | Molar mass of the product. |

| Expected Yield | 70 - 85 | % | Based on analogous reactions. |

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[4][5][6]

Materials:

-

Pseudocumene (1,2,4-trimethylbenzene)

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 eq.).

-

Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.

-

Cooling: Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 eq.) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes.

-

Addition of Pseudocumene: After the addition of acetyl chloride is complete, add pseudocumene (1.0 eq.), dissolved in anhydrous dichloromethane, to the dropping funnel. Add the pseudocumene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This should be done in a fume hood as HCl gas will be evolved.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for synthesis.

References

A Guide to the Friedel-Crafts Acylation of 1,3,5-Trimethylbenzene for Trimethylacetophenone Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the Friedel-Crafts acylation mechanism for the synthesis of 2,4,6-trimethylacetophenone from 1,3,5-trimethylbenzene (mesitylene). It includes a detailed breakdown of the reaction mechanism, a representative experimental protocol, and a summary of quantitative data. The document is intended to serve as a practical resource for professionals in organic synthesis and drug development, offering insights into the preparation of aryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries.

Core Reaction Mechanism

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) that introduces an acyl group onto an aromatic ring.[1][2] The synthesis of 2,4,6-trimethylacetophenone via the acylation of 1,3,5-trimethylbenzene with an acyl halide (such as acetyl chloride) and a Lewis acid catalyst (typically aluminum chloride, AlCl₃) is a classic example of this reaction.[3][4] The mechanism proceeds through several distinct steps.[5][6]

Step 1: Formation of the Acylium Ion Electrophile The reaction is initiated by the activation of the acylating agent, acetyl chloride, by the Lewis acid catalyst, AlCl₃. The aluminum chloride coordinates to the chlorine atom of the acetyl chloride, weakening the C-Cl bond.[7][8] This complex then cleaves to form a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺).[1][9][10]

Step 2: Nucleophilic Attack and Sigma Complex Formation The electron-rich π system of the 1,3,5-trimethylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[1][9] This attack disrupts the aromaticity of the ring, leading to the formation of a high-energy carbocation intermediate known as an arenium ion or sigma complex.[1][9][11] This complex is stabilized by resonance, delocalizing the positive charge across the ring.

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the AlCl₄⁻ anion formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[5][10][12] This deprotonation step restores the stable aromatic π system, yielding the aryl ketone product and regenerating the AlCl₃ catalyst.[5][8]

Step 4: Product Complexation and Liberation The ketone product, being a Lewis base, readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[2][10] This complexation deactivates the product, preventing further acylation (polyacylation), which is a significant advantage over Friedel-Crafts alkylation.[1][9] Because of this complex formation, the Lewis acid must be used in stoichiometric amounts rather than catalytic quantities.[2] An aqueous workup (typically with ice and dilute acid) is required in the final stage to hydrolyze this complex and liberate the free 2,4,6-trimethylacetophenone.[10][13][14]

Figure 1. Reaction mechanism for the synthesis of 2,4,6-trimethylacetophenone.

Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of 2,4,6-trimethylacetophenone, adapted from established procedures for Friedel-Crafts acylation.[13][15][16]

Materials and Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

1,3,5-Trimethylbenzene (Mesitylene)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Apparatus:

-

Three-neck round-bottom flask

-

Reflux condenser with a gas trap (e.g., connected to a beaker with sodium hydroxide solution to neutralize evolved HCl gas)[13]

-

Addition (dropping) funnel

-

Magnetic stirrer and stir bar

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the dry three-neck flask with the stirrer, addition funnel, and reflux condenser under a nitrogen or argon atmosphere. All glassware must be thoroughly dried to prevent reaction with the water-sensitive reagents.[15]

-

Reagent Preparation: In the main flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.[17]

-

Acylium Ion Generation: In the addition funnel, prepare a solution of acetyl chloride (1.05 equivalents) in a small amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic.[15]

-

Acylation: Prepare a solution of 1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure the reaction goes to completion.[15]

-

Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a mixture of crushed ice and concentrated HCl.[15][16] This step hydrolyzes the aluminum-ketone complex and dissolves inorganic salts.

-

Work-up and Isolation:

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of dichloromethane.[13][15]

-

Combine all organic layers and wash sequentially with water, 5% NaHCO₃ solution, and finally with brine.[13][16]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[15]

-

-

Purification:

-

Filter off the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,4,6-trimethylacetophenone.[13]

-

Figure 2. A typical experimental workflow for Friedel-Crafts acylation.

Quantitative Data

The following table summarizes the stoichiometry for a representative synthesis of 2,4,6-trimethylacetophenone. Yields for Friedel-Crafts acylations on activated aromatic rings are typically high.

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| 1,3,5-Trimethylbenzene | C₉H₁₂ | 120.19 | 0.10 | 1.0 | 12.02 g (14.0 mL) |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 0.105 | 1.05 | 8.24 g (7.5 mL) |

| Aluminum Chloride | AlCl₃ | 133.34 | 0.11 | 1.1 | 14.67 g |

| Product | |||||

| 2,4,6-Trimethylacetophenone | C₁₁H₁₄O | 162.23 | 0.10 (Theor.) | - | 16.22 g (Theor.) |

Note: The quantities provided are for a representative reaction. Actual yields may vary based on specific reaction conditions and purification efficiency. High yields, often exceeding 70-80%, can be expected for this substrate.

Limitations and Considerations

While highly effective, the Friedel-Crafts acylation has several key considerations:

-

Substrate Scope: The reaction fails on aromatic rings that are strongly deactivated (e.g., nitrobenzene) as the electron-poor ring is not nucleophilic enough to attack the acylium ion.[7][18]

-

Catalyst Stoichiometry: As the ketone product complexes with the Lewis acid, at least a full equivalent of the catalyst is required.[2]

-

Water Sensitivity: The Lewis acid catalysts and acyl halides are highly sensitive to moisture, necessitating anhydrous reaction conditions.[7][15]

-

Rearrangements: Unlike the corresponding alkylation reaction, the acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, leading to a single, predictable product.[1][7][9] This is a major advantage for synthetic applications.

References

- 1. EAS-Acylation | OpenOChem Learn [learn.openochem.org]

- 2. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 3. Solved Friedel Craft Acylation of 1,3,5-Trimethylbenzene | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. Friedel crafts acylation | PPTX [slideshare.net]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 10. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 12. studymind.co.uk [studymind.co.uk]

- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 14. glasp.co [glasp.co]

- 15. websites.umich.edu [websites.umich.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. m.youtube.com [m.youtube.com]

The Unexplored Therapeutic Potential of 2',4',5'-Trimethylacetophenone Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and future research directions for the biological activities of 2',4',5'-trimethylacetophenone derivatives. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel class of compounds. Due to the limited volume of published research specifically focused on this compound derivatives, this guide draws upon data and methodologies from studies on structurally similar acetophenone analogs, particularly other methylated and polysubstituted derivatives, to provide a foundational framework for future investigation.

Introduction: The Promise of Substituted Acetophenones

Acetophenones, a class of aromatic ketones, and their derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects. The therapeutic potential of these compounds can be finely tuned through the strategic placement of various substituents on the aromatic ring. The 2',4',5'-trimethyl substitution pattern presents a unique chemical scaffold that warrants dedicated investigation to unlock its potential biological activities. While direct studies are scarce, research on related compounds, such as 2',4'-dimethylacetophenone, suggests potential for phytotoxic and other biological effects.

Potential Biological Activities and Quantitative Data from Analogs

Based on the biological activities observed in structurally related acetophenone derivatives, it is hypothesized that this compound derivatives may exhibit a range of pharmacological effects. The following tables summarize quantitative data from studies on analogous compounds to provide a comparative baseline for future experiments.

Table 1: Antimicrobial Activity of Structurally Related Acetophenone Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |

| 2,3,4-Trihydroxy-5-methylacetophenone | Bacillus cereus | 62.5 | - |

| Escherichia coli | 62.5 | - | |

| Klebsiella pneumoniae | 125 | - | |

| Mycobacterium smegmatis | 125 | - | |

| Staphylococcus aureus | 62.5 | - | |

| Staphylococcus epidermidis | 250 | - | |

| Staphylococcus simulans | 250 | - | |

| Semicarbazone Derivatives (General) | Various Bacteria & Fungi | Significant Activity | - |

Note: "-" indicates data not available in the cited sources.

Table 2: Cytotoxic Activity of Structurally Related Acetophenone Chalcone Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) |

| Chalcone Derivative 1 | A549 (Lung) | 7.80 ± 3.06 |

| PANC-1 (Pancreatic) | 8.75 ± 1.86 | |

| Chalcone Derivative 2 | A549 (Lung) | 5.96 ± 1.02 |

| Chalcone Derivative 3 | MCF-7 (Breast) | 4.19 ± 1.04 |

| ZR-75-1 (Breast) | 9.40 ± 1.74 | |

| MDA-MB-231 (Breast) | 6.12 ± 0.84 |

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of novel this compound derivatives.

Synthesis of this compound Chalcone Derivatives

A common and effective method for synthesizing chalcones from acetophenones is the Claisen-Schmidt condensation.

Materials:

-

This compound

-

Substituted aromatic aldehydes

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Dissolve equimolar amounts of this compound and a selected substituted benzaldehyde in ethanol.

-

Slowly add a catalytic amount of aqueous NaOH or KOH solution to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

Antimicrobial Activity Assays

3.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Synthesized this compound derivatives

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with medium) and negative (medium only) controls.

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring the absorbance at 600 nm.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

-

Synthesized this compound derivatives

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound derivatives, chalcones derived from other acetophenones have been shown to modulate various cellular signaling pathways implicated in cancer and inflammation. A potential avenue of investigation for this compound chalcone derivatives could be their effect on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Conclusion and Future Directions

The field of this compound derivatives represents a promising but largely unexplored area of medicinal chemistry. Based on the activities of structurally similar compounds, these derivatives, particularly their chalcone analogs, are prime candidates for screening for antimicrobial, antioxidant, and cytotoxic activities. The experimental protocols and baseline data provided in this guide offer a solid foundation for researchers to initiate such investigations. Future work should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a broad panel of bacterial, fungal, and cancer cell lines. Elucidation of the specific molecular targets and signaling pathways affected by the most potent compounds will be crucial for their further development as potential therapeutic agents.

2',4',5'-Trimethylacetophenone: A Comprehensive Technical Guide for its Use as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4',5'-Trimethylacetophenone is a substituted aromatic ketone that serves as a valuable and versatile chemical intermediate in organic synthesis. Its unique substitution pattern influences its reactivity and makes it a key building block for a variety of heterocyclic compounds, particularly chalcones and pyrimidines, which have shown significant potential in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis of this compound, its application in the synthesis of biologically active molecules, detailed experimental protocols, and safety information.

Introduction

This compound, a derivative of acetophenone, is a key starting material for the synthesis of various organic compounds. Its chemical structure, featuring a ketone functional group and a trimethyl-substituted phenyl ring, allows for a range of chemical transformations. This guide will focus on its synthesis via Friedel-Crafts acylation and its subsequent use as a precursor for the synthesis of chalcones and pyrimidines, which are of interest in drug discovery and development due to their diverse pharmacological activities.

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trimethylbenzene (pseudocumene).[1][2][3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the laboratory-scale synthesis of this compound from 1,2,4-trimethylbenzene and acetyl chloride.

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition of acetyl chloride is complete, add 1,2,4-trimethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Typical Yield | 75-85% | [1][2] |

| Boiling Point | 246-248 °C |

| Density | ~0.97 g/mL | |

Use as a Chemical Intermediate: Synthesis of Chalcones

This compound is a valuable precursor for the synthesis of chalcones via the Claisen-Schmidt condensation.[4][5] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Reaction Scheme:

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of chalcone derivatives from this compound.

Materials:

-

This compound

-

Substituted Aromatic Aldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

Dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide with vigorous stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the chalcone.

-

Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for an Exemplary Chalcone Synthesis:

| Reactants | Product | Yield | Reference |

|---|

| this compound + 4-Chlorobenzaldehyde | (E)-1-(2,4,5-trimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | ~80-90% | |

Use as a Chemical Intermediate: Synthesis of Pyrimidines

Chalcones derived from this compound can be further utilized to synthesize substituted pyrimidines, a class of heterocyclic compounds with a wide range of biological activities.[6][7] The synthesis typically involves the cyclocondensation of the chalcone with a nitrogen-containing reagent such as guanidine.

Reaction Scheme:

Experimental Protocol: Pyrimidine Synthesis

This protocol outlines a general procedure for the synthesis of pyrimidine derivatives from chalcones.

Materials:

-

Chalcone derivative

-

Guanidine Hydrochloride

-

Sodium Ethoxide (NaOEt) or other strong base

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dissolve the chalcone (1.0 equivalent) and guanidine hydrochloride (1.1 equivalents) in absolute ethanol in a round-bottom flask.

-

Add a solution of sodium ethoxide in ethanol to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with water, and dry.

-

The crude pyrimidine derivative can be purified by recrystallization from an appropriate solvent.

Quantitative Data for an Exemplary Pyrimidine Synthesis:

| Reactants | Product | Yield | Reference |

|---|

| (E)-1-(2,4,5-trimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one + Guanidine | 4-(4-chlorophenyl)-6-(2,4,5-trimethylphenyl)pyrimidin-2-amine | ~70-80% |[6][7] |

Biological Activities and Drug Development Potential

Derivatives of this compound, particularly chalcones and pyrimidines, have been investigated for a range of biological activities.

-

Antimicrobial Activity: Chalcones are known to exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[6] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for this activity.

-

Anticancer Activity: Pyrimidine derivatives are a well-established class of anticancer agents.[8] Their structural similarity to the nucleobases of DNA and RNA allows them to interfere with nucleic acid synthesis and other cellular processes in cancer cells. Chalcones have also been shown to modulate various signaling pathways implicated in cancer, such as the NF-κB and STAT3 pathways.[9]

Signaling Pathway Modulation:

Spectroscopic Data

Characterization of this compound and its derivatives is typically performed using spectroscopic methods such as ¹H NMR and ¹³C NMR.

¹H and ¹³C NMR Data for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~7.5 | s | Ar-H |

| ~7.0 | s | Ar-H | |

| ~2.5 | s | COCH₃ | |

| ~2.3 | s | Ar-CH₃ | |

| ~2.2 | s | Ar-CH₃ | |

| ~2.1 | s | Ar-CH₃ | |

| ¹³C NMR | ~200 | C=O | |

| ~140-130 | Ar-C (quaternary) | ||

| ~135-125 | Ar-C (CH) | ||

| ~30 | COCH₃ |

| | ~20-18 | | Ar-CH₃ |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Safety and Handling

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazards: May be combustible. May cause skin and eye irritation. Harmful if swallowed or inhaled.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the creation of biologically active heterocyclic compounds. The straightforward synthesis of this starting material, coupled with its utility in constructing complex molecular architectures like chalcones and pyrimidines, makes it an important tool for researchers in drug discovery and development. Further exploration of the biological activities of its derivatives is warranted to fully realize its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. [PDF] Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Martsinkevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 8. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. southwest.tn.edu [southwest.tn.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

2',4',5'-Trimethylacetophenone: A Versatile Precursor for the Synthesis of Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2',4',5'-Trimethylacetophenone is a substituted aromatic ketone that serves as a valuable and versatile starting material in organic synthesis. Its unique substitution pattern influences its reactivity, making it an ideal building block for a variety of heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthetic routes to key heterocyclic systems, including chalcones, pyrimidines, pyrazoles, and benzodiazepines, starting from this compound. Detailed experimental protocols, quantitative data from analogous reactions, and visual representations of reaction workflows are presented to facilitate the practical application of this compound in research and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic synthesis of these molecules often relies on the use of readily available and reactive starting materials. Substituted acetophenones, such as this compound, are particularly useful precursors due to the presence of a reactive acetyl group and a modifiable aromatic ring. The methyl groups on the phenyl ring of this compound can influence the electronic and steric properties of the molecule and its derivatives, potentially impacting the biological activity of the resulting heterocyclic compounds. This guide details the transformation of this compound into several important classes of heterocycles.

Synthesis of Chalcone Intermediates

The initial and pivotal step in the utilization of this compound as a building block for many heterocyclic systems is its conversion to a chalcone derivative. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[1] The resulting α,β-unsaturated ketone moiety is a versatile functional group for subsequent cyclization reactions.

General Synthetic Workflow for Chalcone Synthesis

Caption: General synthetic pathway from this compound to a chalcone intermediate.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol details the base-catalyzed condensation of this compound with an aromatic aldehyde.

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Distilled water

-

Dilute Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure (Solvent-Based Method):

-

Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol (15-25 mL) in a round-bottom flask with stirring.[1]

-

Slowly add an aqueous solution of NaOH or KOH (e.g., 10-50%) to the mixture.[1]

-

Continue stirring at room temperature for 2-4 hours or reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

If necessary, acidify the mixture with dilute HCl to a neutral pH.

-

Collect the solid product by suction filtration using a Büchner funnel.[1]

-

Wash the solid with cold distilled water until the filtrate is neutral.[1]

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.[1]

Representative Data for Chalcone Synthesis

| Acetophenone Derivative | Aldehyde Substituent | Method | Yield (%) |

| 2',4',6'-Trimethoxyacetophenone | 3,4,5-Trimethoxy | Base-catalyzed | 91 |

| 4-Methoxyacetophenone | Propargyl benzaldehyde | Base-catalyzed | Not specified |

| 2-Aminoacetophenone | Benzaldehyde | Base-catalyzed | Not specified |

Synthesis of Pyrimidine Derivatives

Chalcones derived from this compound can be readily converted into pyrimidine derivatives. This is typically achieved through a ring-closing condensation reaction with a guanidine salt in the presence of a base.[1] Pyrimidine derivatives are of significant interest due to their wide range of biological activities, including potential cytotoxic activity against various cancer cell lines.[1]

General Synthetic Workflow for Pyrimidine Synthesis

Caption: Synthesis of pyrimidine derivatives from chalcones.

Experimental Protocol: Synthesis of Pyrimidines from Chalcones

Materials:

-

Chalcone (1.0 eq)

-

Guanidine hydrochloride (1.0-2.0 eq)

-

Potassium hydroxide (KOH) or Sodium methoxide

-

Ethanol (95% or absolute)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure (Conventional Heating):

-

In a round-bottom flask, dissolve the chalcone (1.0 eq) and guanidine hydrochloride (1.0-2.0 eq) in ethanol (20-30 mL).[1]

-

Add a solution of KOH (e.g., 50% aqueous) or sodium methoxide to the mixture to create basic conditions.[1]

-

Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.[1]

-

After completion, cool the mixture and pour it into ice-cold water. A solid product will precipitate.[1]

-

Collect the solid by filtration.[1]

-

Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrimidine derivative.[1]

Representative Data for Pyrimidine Synthesis

Specific yields for the synthesis of pyrimidines from this compound-derived chalcones are not detailed in the provided search results. The yields of such reactions are generally moderate to good, depending on the specific substrates and reaction conditions.